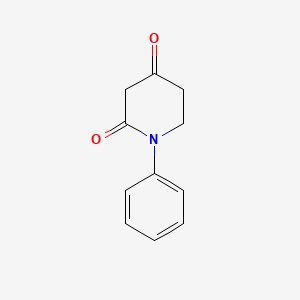

1-苯基哌啶-2,4-二酮

描述

科学研究应用

芳香化酶抑制

1-苯基哌啶-2,4-二酮衍生物因其在抑制芳香化酶(一种参与雌激素合成的酶)中的作用而受到研究。这种特性对于治疗激素依赖性癌症(如乳腺癌)具有重要意义。例如,某些氨基己烯咪的类似物,包括 1-苯基哌啶-2,4-二酮衍生物,表现出对芳香化酶的强烈抑制作用,表明其在癌症治疗中具有潜力 (Staněk et al., 1991)。

α₁-肾上腺素受体亚型的配体

一些 1-苯基哌啶-2,4-二酮衍生物被设计为 α(1)-肾上腺素能受体亚型的配体。这对于开发治疗高血压和良性前列腺增生等疾病的药物至关重要。某些衍生物在结合测定中表现出高亲和力,表明它们作为治疗剂的潜力 (Romeo et al., 2011)。

抗病毒和抗微生物活性

1-苯基哌啶-2,4-二酮的衍生物已被合成并测试其抗病毒和抗微生物特性。一些化合物对 CVB-2 和 HSV-1 等病毒表现出中等保护作用,并具有潜在的抗菌和抗真菌活性 (Bielenica et al., 2011)。

电化学应用

1-苯基哌啶-2,4-二酮及其衍生物已在电化学应用中得到探索。例如,它们在选择性识别铜离子、检测过氧化氢以及改性电极以增强电催化活性的应用中得到了研究 (Gayathri & Kumar, 2014)。

缓蚀

1-苯基哌啶-2,4-二酮衍生物,例如 1H-吡咯-2,5-二酮衍生物,已被研究其作为缓蚀剂的有效性,尤其是酸性环境中的碳钢。这些化合物表现出良好的缓蚀效率,突出了它们在工业应用中的潜力 (Zarrouk et al., 2015)。

DNA 生物传感

1-苯基哌啶-2,4-二酮衍生物在 DNA 生物传感中的作用是另一个感兴趣的领域。这些衍生物已被用于开发 DNA 生物传感器,用于检测特定的 DNA 序列,包括幽门螺杆菌等病原体的 DNA 序列。在生物传感器中使用此类衍生物证明了在医学诊断和研究中快速准确检测遗传物质的潜力 (del Pozo et al., 2005)。

催化氧化和还原

1-苯基哌啶-2,4-二酮衍生物已被研究其在催化氧化和还原过程中的作用。这些过程在各种化学合成和工业应用中至关重要,例如在精细化学品和药品的生产中。衍生物作为催化剂的能力可以带来更高效和更环保的化学过程 (Wu et al., 1996)。

抗菌和抗增殖活性

含有 1-苯基哌啶-2,4-二酮衍生物的银(I) 配位聚合物表现出显着的抗菌和抗增殖活性。这些特性对于开发新的感染和癌症治疗方法至关重要,为传统的抗菌和抗癌剂提供了潜在的替代方案 (Smoleński et al., 2013)。

新型化合物的合成

1-苯基哌啶-2,4-二酮衍生物的合成导致了发现具有杂环化学和药物开发应用潜力的新型化合物。这些衍生物在合成中的多功能性为开发新药和材料提供了途径 (Leflemme et al., 2001)。

未来方向

Piperidines, including 1-Phenylpiperidine-2,4-dione, are important synthetic fragments for drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential pharmaceutical applications of 1-Phenylpiperidine-2,4-dione.

作用机制

Target of Action

1-Phenylpiperidine-2,4-dione is a compound with potential antifungal properties . The primary targets of this compound are fungi such as Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg) . These fungi are responsible for various plant diseases and can cause significant agricultural loss.

Mode of Action

It is known that the compound interacts with its targets and inhibits their growth . This interaction likely involves the compound binding to specific proteins or enzymes within the fungi, disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its antifungal properties, it likely disrupts essential cellular processes in fungi, such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these pathways can lead to cell death and prevent the spread of the fungi .

Pharmacokinetics

Like many other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of 1-Phenylpiperidine-2,4-dione is the inhibition of fungal growth. This is evidenced by the compound’s ability to inhibit the growth of Rs in vitro . Furthermore, the compound has been shown to cause morphological changes in the hyphae of treated fungi, including the formation of abnormal branches and swellings .

属性

IUPAC Name |

1-phenylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAGJZDHMNYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

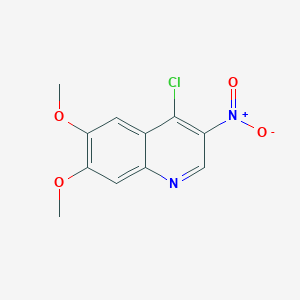

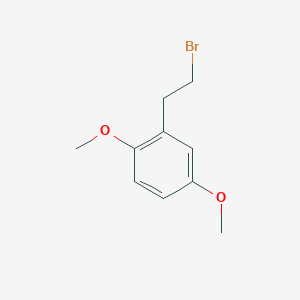

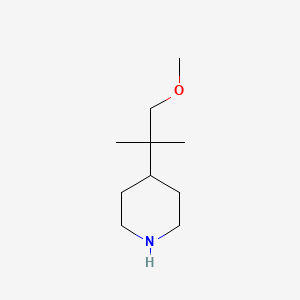

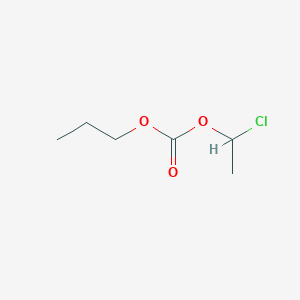

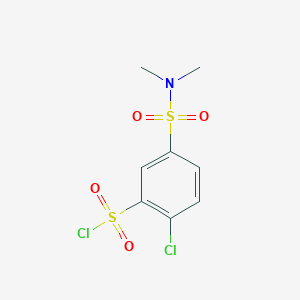

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

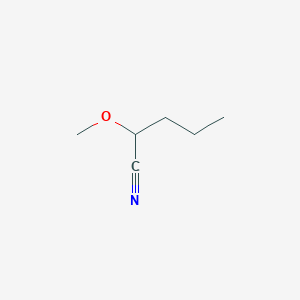

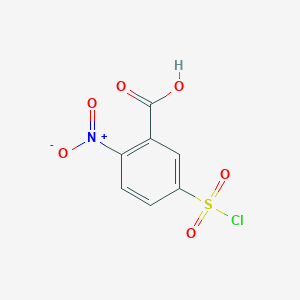

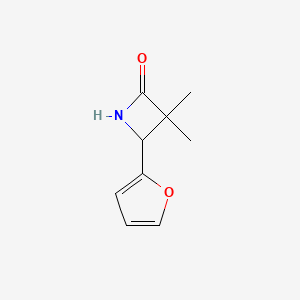

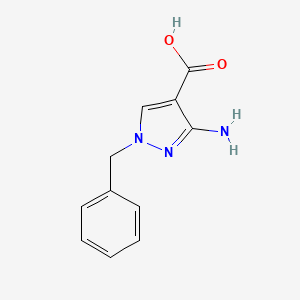

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)